2-amino-2-(4-bromophenyl)acetic Acid

描述

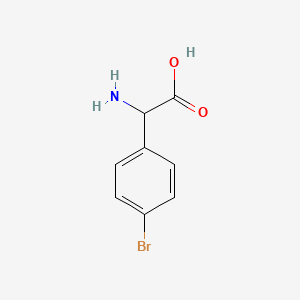

2-Amino-2-(4-bromophenyl)acetic acid (C₈H₈BrNO₂; molecular weight: 230.06 g/mol) is a substituted phenylglycine derivative featuring a bromine atom at the para position of the aromatic ring. This compound is structurally characterized by a chiral α-carbon bonded to an amino group and a 4-bromophenyl moiety, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis . Its stereoisomers (R and S forms) are often explored for their distinct biological and catalytic properties. The compound has applications in drug discovery, particularly in the development of enzyme inhibitors and peptidomimetics, due to its ability to mimic natural amino acids while introducing steric and electronic modifications .

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991364 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-03-3 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory drugs. Its structure allows for modifications that enhance therapeutic efficacy.

Key Applications:

- Anti-inflammatory Agents: It is utilized to develop drugs targeting inflammation pathways.

- Analgesics: Research indicates potential analgesic properties, making it a candidate for pain management therapies.

Biochemical Research

In biochemical studies, 2-amino-2-(4-bromophenyl)acetic acid serves as a tool for investigating drug mechanisms and biological interactions.

Mechanisms of Action:

- Neurotransmitter Modulation: The compound acts as a non-selective antagonist at certain neurotransmitter receptors, influencing synaptic transmission and cognitive functions.

- Glutamate Receptor Interaction: It modulates glutamate receptors, essential for synaptic plasticity and memory formation, indicating potential neuroprotective effects.

Agricultural Chemistry

This compound finds applications in formulating herbicides and pesticides, contributing to the development of more effective agricultural products. Its chemical properties enable it to interact with biological systems in plants and pests.

Material Science

In material science, this compound is used to create specialty polymers and resins. These materials exhibit enhanced properties suitable for industrial applications.

Analytical Chemistry

As a standard reference material in analytical methods, this compound aids in the calibration and validation of testing protocols, ensuring accuracy in chemical analyses.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Study on Pain Perception

- In controlled animal studies, administration of this compound resulted in significant reductions in pain responses compared to control groups, supporting its potential as an analgesic agent.

Neuroprotective Effects

- Research demonstrated that treatment with this compound significantly reduced neuronal death caused by excitotoxicity from glutamate exposure. This suggests its protective role in neurodegenerative conditions.

Direct Bromination

Starting from phenylglycine, bromination introduces the bromine substituent.

Nucleophilic Substitution Reactions

Utilizing nucleophilic substitution strategies can yield the desired compound efficiently.

相似化合物的比较

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Position: The para-bromo substitution in this compound enhances its binding to aromatic pockets in enzymes (e.g., collagenase) compared to ortho- or meta-substituted analogs, which exhibit steric clashes .

- Halogen Effects : Bromine’s electronegativity and size improve metabolic stability compared to chlorine or iodine analogs, as seen in deuterium NMR studies of deuterated phenylacetic acid derivatives .

Heterocyclic and Functionalized Analogs

Key Observations :

- Heterocyclic Modifications : The introduction of oxazole or isoxazole rings (e.g., ibotenic acid) shifts activity from enzymatic inhibition to receptor modulation, highlighting the role of heteroatoms in target selectivity .

- Functional Groups : Methoxy groups improve solubility but reduce metabolic stability, as observed in crystallographic studies of bromophenylacetic acid derivatives .

Stereochemical and Deuterated Derivatives

Table 3: Stereochemical and Isotopic Effects

Key Observations :

- Enantiomer-Specific Activity : The R-enantiomer exhibits superior catalytic performance in asymmetric synthesis compared to the S-form, likely due to optimized spatial alignment in chiral environments .

- Deuterium Effects : Deuteration at the α-carbon alters molecular dynamics, as evidenced by solid-state NMR data, which is critical for studying protein-ligand interactions .

常见问题

Q. What are the common synthetic routes for preparing 2-amino-2-(4-bromophenyl)acetic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves bromination of phenylacetic acid derivatives or coupling reactions. For example, 4-bromophenylacetic acid (CAS 1878-68-8) can serve as a precursor, with subsequent introduction of the amino group via reductive amination or Strecker synthesis. Key conditions include controlled bromination to avoid over-substitution and protection of the amino group during acidic or basic steps. Reaction solvents (e.g., DMF or THF) and temperature (60–100°C) significantly influence regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- NMR : H and C NMR identify the aromatic protons (δ 7.2–7.6 ppm for bromophenyl) and the α-amino acid backbone (δ 3.8–4.2 ppm for CH(NH) and δ 170–175 ppm for COOH).

- IR : Peaks at ~3300 cm (N-H stretch), ~1700 cm (C=O), and 600–800 cm (C-Br) confirm functional groups.

- Mass Spectrometry : ESI-MS shows [M+H] at m/z ~244 (CHBrNO) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing bromine group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In nucleophilic reactions (e.g., amide formation), the carboxylic acid group reacts preferentially, while the amino group may require protection (e.g., Boc or Fmoc) to avoid side reactions .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures (based on solubility differences) or column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard. Purity is confirmed via melting point (117–119°C for the 4-bromo derivative) and HPLC analysis .

Q. How is this compound utilized as a building block in peptide or heterocyclic synthesis?

The α-amino acid structure enables incorporation into peptide chains via solid-phase synthesis. Its aryl bromide moiety facilitates Suzuki couplings to introduce functionalized aryl groups, making it valuable for designing bioactive molecules or metal-organic frameworks .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include disorder in the bromophenyl ring or amino group and twinning. SHELXL (via anisotropic displacement parameters) refines disordered regions, while TWIN/BASF commands in SHELXL correct for twinning. High-resolution data (≤1.0 Å) improve model accuracy .

Q. How do temperature-dependent solid-state deuterium NMR spectra elucidate molecular dynamics in this compound?

Deuterium NMR (e.g., H NMR) at varying temperatures (e.g., 100–300 K) probes rotational motion of the C-H group. Spectral line shapes (e.g., Pake doublets) and quadrupolar coupling constants (QCC) quantify activation energies for motion, revealing phase transitions or conformational flexibility .

Q. What structural insights can be gained from X-ray diffraction studies of derivatives like 2-(3-bromo-4-methoxyphenyl)acetic acid?

Crystal structures (e.g., monoclinic P2/c, a = 12.5022 Å, Z = 4) reveal bond lengths (C-Br: ~1.89 Å) and torsion angles between the aryl and acetic acid groups. These parameters guide computational modeling of intermolecular interactions (e.g., hydrogen bonding networks) .

Q. How do electronic effects of substituents (e.g., Br, F, OMe) on the phenyl ring modulate biological activity in related α-amino acids?

Bromine increases lipophilicity and steric bulk, enhancing membrane permeability. Fluorine (as in 4-fluoro-D-phenylglycine) improves metabolic stability via C-F bond inertness. Comparative SAR studies using enzyme inhibition assays or docking simulations quantify these effects .

Q. How can researchers resolve contradictory data between spectroscopic and crystallographic results for this compound?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. static crystal structures. Hybrid approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。